3-(3,4-Dimethoxybenzyl)azetidine
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Description
“3-(3,4-Dimethoxybenzyl)azetidine” is a chemical compound with the IUPAC name 3-(3,4-dimethoxybenzyl)azetidine hydrochloride . It has a molecular weight of 243.73 .
Synthesis Analysis
Azetidines, including “3-(3,4-Dimethoxybenzyl)azetidine”, are synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular structure of “3-(3,4-Dimethoxybenzyl)azetidine” is represented by the linear formula C12H18CLNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c1-14-11-4-3-9 (6-12 (11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H .Chemical Reactions Analysis
Azetidines, including “3-(3,4-Dimethoxybenzyl)azetidine”, are immensely reactive due to their ring strain. They are excellent candidates for ring-opening and expansion reactions .Physical And Chemical Properties Analysis
“3-(3,4-Dimethoxybenzyl)azetidine” is a powder at room temperature . It has a molecular weight of 243.73 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Future Directions
Azetidines, including “3-(3,4-Dimethoxybenzyl)azetidine”, have been the focus of recent research due to their potential in organic synthesis and medicinal chemistry . Future directions include the development of new synthetic strategies, applications in drug discovery, polymerization, and as chiral templates .
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-9(6-12(11)15-2)5-10-7-13-8-10/h3-4,6,10,13H,5,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJJFVJXSYLBDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CNC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzyl)azetidine |
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